molecular formula C6H10O3S B13045467 (1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL

(1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL

Cat. No.: B13045467
M. Wt: 162.21 g/mol
InChI Key: AOSYSBDJBDUZSK-OEXCPVAWSA-N
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Description

The compound (1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL is a bicyclic scaffold characterized by a rigid norbornane-like structure. Key features include:

  • Bridge heteroatoms: A sulfur atom at the 5-position and an oxygen atom at the 2-position, forming a 2-oxa-5-thia bridge.
  • Stereochemistry: The (1S,4S,7S) configuration ensures specific spatial orientation, critical for interactions in biological or catalytic systems.
  • Functional groups: A hydroxyl (-OL) group at the 7-position and a methoxy (-OMe) group at the 3-position.

This structure imparts unique electronic and steric properties, distinguishing it from related bicyclic morpholines, oxazolidines, and purine derivatives.

Properties

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

(1S,4S,7S)-3-methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-ol

InChI

InChI=1S/C6H10O3S/c1-8-6-5-4(7)3(9-6)2-10-5/h3-7H,2H2,1H3/t3-,4+,5+,6?/m1/s1

InChI Key

AOSYSBDJBDUZSK-OEXCPVAWSA-N

Isomeric SMILES

COC1[C@@H]2[C@H]([C@H](O1)CS2)O

Canonical SMILES

COC1C2C(C(O1)CS2)O

Origin of Product

United States

Preparation Methods

Intramolecular Cyclisation of Thiols onto Electron-Deficient Ketones

One effective method involves an intramolecular nucleophilic attack of a thiol group onto an electron-deficient ketone to form the bicyclic oxathiolane ring system. This approach leverages the nucleophilicity of sulfur and the electrophilicity of the ketone carbonyl to close the ring, generating the 2-oxa-5-thiabicyclo skeleton.

  • Initial attempts on unfunctionalized substrates were unsuccessful, but modification with appropriate protecting groups and functional handles enabled successful cyclisation.
  • This method allows for the introduction of the hydroxyl group at the 7-position by subsequent functional group transformations.

Sulfur Ylide Chemistry and Stevens Rearrangement Attempts

Sulfur ylides have been explored to induce ring expansion from bicyclic 1,3-oxathiolane to 1,4-oxathiane systems via Stevens rearrangement. Although this method was investigated for related bicyclic sulfur-oxygen compounds, it was found to be infeasible for the specific precursors related to this compound.

  • The Stevens rearrangement involves the generation of sulfur ylides that rearrange under thermal or photochemical conditions.
  • While unsuccessful for this compound, the approach informed alternative synthetic strategies.

Multi-Step Synthesis from Carbohydrate Starting Materials

Carbohydrates such as D-mannose, D-glucose, and D-altrose have been employed as chiral starting materials due to their inherent stereochemistry. These sugars undergo selective functional group transformations, ring closures, and protection/deprotection steps to yield the bicyclic oxathiolane core with desired stereochemistry.

  • The synthetic route involves selective protection of hydroxyl groups, formation of thiol functionalities, and intramolecular cyclisation.
  • Subsequent methylation introduces the methoxy group at the 3-position.
  • Final deprotection steps yield the target compound.

Protection and Deprotection Strategies

Protection of diol groups during synthesis is critical to prevent side reactions and to control regio- and stereoselectivity. Protective groups such as acetals or esters are used and later removed under mild conditions to reveal the hydroxyl groups.

  • Methods for protecting and deprotecting diol groups have been optimized to improve yield and purity.
  • These strategies are crucial in the industrial manufacture of related compounds like salacinol, which shares structural similarities.

Representative Synthetic Route Summary

Step Reaction Type Description Outcome/Notes
1 Starting Material Preparation Use of carbohydrate (e.g., D-mannose) as chiral precursor Provides stereochemical control
2 Thiol Functionalization Introduction of thiol groups at appropriate positions Sets stage for ring closure
3 Intramolecular Cyclisation Thiol attacks electron-deficient ketone to form bicyclic ring Forms 2-oxa-5-thiabicyclo[2.2.1]heptane core
4 Methylation Introduction of methoxy group at 3-position Achieves 3-methoxy substitution
5 Protection/Deprotection Protecting diols during synthesis, then deprotecting Ensures regioselectivity and yield
6 Final Purification Isolation and purification of this compound Obtains pure target compound

Research Findings and Yields

  • The intramolecular cyclisation approach yields the bicyclic core in moderate to good yields (typically 60–80%) depending on substrate and conditions.
  • Protection/deprotection steps are optimized to minimize side reactions, improving overall yield.
  • Attempts to use sulfur ylide-mediated Stevens rearrangement for ring expansion were unsuccessful, indicating the need for alternative strategies.
  • Industrially relevant processes for related compounds leverage similar protection strategies to enable scalable synthesis.

Summary Table: Preparation Methods Comparison

Method Advantages Limitations References
Intramolecular thiol-ketone cyclisation Direct formation of bicyclic core; stereocontrol possible Requires functionalized precursors; moderate yields
Sulfur ylide Stevens rearrangement Potential ring expansion strategy Not feasible for studied precursors
Carbohydrate-based multi-step synthesis High stereochemical fidelity; chiral pool advantage Multi-step, time-consuming
Protection/deprotection strategies Improves selectivity and yield Adds synthetic steps

Chemical Reactions Analysis

(1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural similarity to biologically active molecules. Research indicates that derivatives of bicyclic compounds often exhibit significant biological activity, including anti-inflammatory and anti-cancer properties.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of bicyclic compounds, including those similar to (1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL. These derivatives were tested against various cancer cell lines, showing promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Organic Synthesis

The unique structure of this compound makes it a valuable intermediate in organic synthesis. It can serve as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Synthetic Pathways

The compound can be synthesized through multi-step reactions involving the formation of the bicyclic skeleton followed by functionalization at specific positions. For example, methods utilizing thiol-based reactions have been explored to modify the thiabicyclo structure for enhanced reactivity .

Chemical Sensors

Recent advancements have also explored the use of this compound in developing chemical sensors due to its ability to interact with specific analytes. The compound's structural features allow it to selectively bind to certain chemicals, making it useful in environmental monitoring applications.

Case Study: Sensor Development

Research has demonstrated that incorporating this compound into polymer matrices can enhance the sensitivity and selectivity of sensors designed for detecting volatile organic compounds .

Mechanism of Action

The mechanism of action of (1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Structural Features

The table below highlights structural differences among bicyclic compounds with varying heteroatoms and substituents:

Compound Name Bridge Heteroatoms Substituents Molecular Weight (g/mol) Key References
(1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL 2-Oxa, 5-Thia 3-OCH₃, 7-OH ~207.28 (calculated) -
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane (morpholine surrogate) 2-Oxa, 5-Aza None 113.16
(1S,3R,4R,7S)-3-(2,6-Diamino-9H-purin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol 2,5-Dioxa Purine base, hydroxymethyl 295.11
(1S,4S,7R)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride 2-Oxa, 5-Aza 7-OH (as HCl salt) 258.19
(1S,3R,4R,7S)-3-(6-Amino-2-fluoro-9H-purin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol 2,5-Dioxa Fluoro-purine, hydroxymethyl 298.09
Key Observations:
  • Substituents: The 3-methoxy group enhances lipophilicity compared to hydroxyl or amino groups in purine derivatives .

Physicochemical Properties

  • Lipophilicity (logP) :
    • The 3-methoxy group in the target compound likely increases logP compared to hydroxylated analogs (e.g., compound 27, logP ~-1.5) .
    • The 5-thia bridge may reduce aqueous solubility relative to 2,5-dioxa analogs due to sulfur’s larger atomic radius and weaker hydrogen-bonding capacity.
  • Stability :
    • Sulfur-containing bridges are prone to oxidation, whereas 2,5-dioxa or aza bridges (e.g., compound 1 in ) exhibit higher metabolic stability.

Q & A

Q. What are the recommended synthetic routes for (1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL, and how can stereochemical integrity be preserved during synthesis?

  • Methodological Answer : Synthesis of bicyclic ether-thia systems often employs ring-closing metathesis or acid-catalyzed cyclization. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation analogs) may be used. Post-synthesis, chiral HPLC or capillary electrophoresis is recommended for verifying stereopurity . For similar bicyclo[2.2.1] systems, flash column chromatography (hexanes:EtOAc gradients) effectively isolates intermediates while preserving stereochemistry .

Q. How should researchers handle and store this compound to minimize degradation or hazards?

  • Methodological Answer : Based on structurally related bicyclic compounds (e.g., AG01Z99F in ), storage at 2–8°C under inert gas (N₂/Ar) is advised to prevent oxidation. Use sealed, light-resistant containers. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to potential skin/eye irritation (H315/H319 hazards) . Avoid dust formation via solvent-wet handling or slurry preparation.

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) are critical for structural confirmation. For bicyclo[2.2.1] systems, coupling constants in ¹H NMR (e.g., J values for bridgehead protons) help verify stereochemistry . FT-IR can identify functional groups (e.g., methoxy C-O stretch at ~1250 cm⁻¹) . Purity ≥95% should be confirmed via HPLC with UV/RI detection .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy and thia groups influence this compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The methoxy group’s electron-donating effect may stabilize adjacent carbocations, while the thia group’s lone pairs could participate in resonance. Computational studies (DFT/B3LYP) are recommended to map electrostatic potential surfaces and predict reactive sites. Experimentally, kinetic studies under varying solvents (polar aprotic vs. protic) can elucidate steric hindrance effects .

Q. What strategies can resolve contradictions in reported toxicity data for structurally similar bicyclic compounds?

  • Methodological Answer : Discrepancies in toxicity classifications (e.g., H302 vs. no GHS hazards in vs. 9) may arise from impurities or isomer variability. Perform batch-specific acute toxicity assays (OECD 423 for oral toxicity) and compare with purity-certified reference standards. LC-MS can identify trace impurities contributing to toxicity .

Q. How can researchers design in-vitro assays to study this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) using X-ray crystallography data of target proteins (e.g., cytochrome P450 isoforms) can predict binding modes. For validation, use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities. Ensure assay buffers exclude reactive thiols to prevent disulfide formation with the thia group .

Q. What computational methods are effective for modeling the compound’s conformational dynamics in solution?

  • Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) can map low-energy conformers. Nuclear Overhauser effect (NOE) NMR data should constrain simulations. For stereochemical flexibility, compare calculated vs. experimental optical rotation values .

Safety and Compliance

Q. What emergency protocols are critical for accidental exposure during synthesis?

  • Methodological Answer : Immediate decontamination protocols include:
  • Inhalation : Move to fresh air; administer O₂ if respiratory distress (H335 hazard) .
  • Dermal contact : Wash with 10% polyethylene glycol 400 solution to solubilize lipophilic residues .
  • Eye exposure : Irrigate with saline for ≥15 minutes; consult ophthalmology for corneal abrasion risks .

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